1-(mesitylsulfonyl)-4-methylpiperazine
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Overview
Description
1-(Mesitylsulfonyl)-4-methylpiperazine is an organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a mesitylsulfonyl group attached to a piperazine ring, which is further substituted with a methyl group The mesitylsulfonyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(mesitylsulfonyl)-4-methylpiperazine typically involves the reaction of mesitylsulfonyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The general reaction scheme is as follows:
Mesitylsulfonyl chloride+4-methylpiperazine→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Mesitylsulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The mesitylsulfonyl group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the mesitylsulfonyl group to a thiol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted piperazines, while oxidation and reduction can lead to sulfoxides, sulfones, or thiols.
Scientific Research Applications
1-(Mesitylsulfonyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(mesitylsulfonyl)-4-methylpiperazine largely depends on its interaction with specific molecular targets. The mesitylsulfonyl group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal biological processes, making the compound useful in studying enzyme function and inhibition. The piperazine ring can also interact with various receptors in the nervous system, influencing neurotransmitter activity and signaling pathways.
Comparison with Similar Compounds
1-(Tosyl)-4-methylpiperazine: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.
1-(Mesitylsulfonyl)piperazine: Lacks the methyl substitution on the piperazine ring.
4-Methylpiperazine: Lacks the mesitylsulfonyl group.
Uniqueness: 1-(Mesitylsulfonyl)-4-methylpiperazine is unique due to the presence of both the mesitylsulfonyl group and the methyl substitution on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound in various research applications.
Properties
IUPAC Name |
1-methyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-11-9-12(2)14(13(3)10-11)19(17,18)16-7-5-15(4)6-8-16/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDCRKZFTGZZDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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